molecular formula C26H55NO2 B14677304 N,N,N-Trihexylhexan-1-aminium acetate CAS No. 36368-79-3

N,N,N-Trihexylhexan-1-aminium acetate

Cat. No.: B14677304
CAS No.: 36368-79-3
M. Wt: 413.7 g/mol
InChI Key: OVEGCWNSHIHZJK-UHFFFAOYSA-M
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Description

N,N,N-Trihexylhexan-1-aminium acetate is a quaternary ammonium salt composed of a hexyl-substituted ammonium cation paired with an acetate anion. Its structure features a central nitrogen atom bonded to three hexyl chains and one hexyl group (forming a hexan-1-aminium backbone), resulting in a bulky, hydrophobic cation (C24H52N<sup>+</sup>) balanced by a hydrophilic acetate anion (C2H3O2<sup>−</sup>). This amphiphilic nature enables its use in applications requiring phase-transfer catalysis, ionic liquids, or surfactants.

Properties

CAS No.

36368-79-3

Molecular Formula

C26H55NO2

Molecular Weight

413.7 g/mol

IUPAC Name

tetrahexylazanium;acetate

InChI

InChI=1S/C24H52N.C2H4O2/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-2(3)4/h5-24H2,1-4H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

OVEGCWNSHIHZJK-UHFFFAOYSA-M

Canonical SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.CC(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trihexylhexan-1-aminium acetate typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is to react trihexylamine with hexyl bromide in the presence of a base to form the quaternary ammonium bromide. This intermediate can then be treated with sodium acetate to exchange the bromide ion for an acetate ion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trihexylhexan-1-aminium acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although this is less common due to the stability of the quaternary ammonium group.

    Reduction: Reduction reactions are also rare for this compound.

    Substitution: The acetate ion can be substituted with other anions through ion exchange reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Substitution: Ion exchange resins or solutions of other salts (e.g., sodium chloride) can facilitate the substitution of the acetate ion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, ion exchange reactions will yield different quaternary ammonium salts depending on the anion introduced.

Scientific Research Applications

N,N,N-Trihexylhexan-1-aminium acetate has several applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: The compound’s surfactant properties make it useful in cell lysis and membrane studies.

    Medicine: It can be used in drug formulation to enhance the solubility and bioavailability of certain drugs.

    Industry: The compound is used in the formulation of detergents, disinfectants, and fabric softeners.

Mechanism of Action

The mechanism of action of N,N,N-Trihexylhexan-1-aminium acetate is primarily based on its surfactant properties. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability or cell lysis. This property is exploited in both biological research and industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Anion Variation: Acetate vs. Tetrafluoroborate

The most direct analog of N,N,N-Trihexylhexan-1-aminium acetate is N,N,N-Trihexylhexan-1-aminium tetrafluoroborate (CAS 15553-50-1), which substitutes the acetate anion with tetrafluoroborate (BF4<sup>−</sup>). Key differences include:

  • Thermal Stability : Tetrafluoroborate salts generally exhibit higher thermal stability (melting point: 90–92°C for the tetrafluoroborate analog) compared to acetates, which often have lower melting points due to weaker ionic interactions .
  • Solubility : Acetate anions enhance solubility in polar solvents (e.g., water or alcohols), whereas tetrafluoroborate salts are more lipophilic, favoring organic phases.
  • Applications : Tetrafluoroborate derivatives are prevalent in electrochemical systems (e.g., electrolytes) due to their stability and conductivity, while acetates may serve as phase-transfer catalysts in organic synthesis or biocompatible ionic liquids .

Alkyl Chain Modifications

Quaternary ammonium salts with shorter alkyl chains (e.g., triethyl or trimethyl variants) are more hydrophilic and less viscous but lack the surfactant-like properties of hexyl-substituted analogs. For instance, cetyltrimethylammonium acetate (CTMA acetate), a common surfactant, contrasts with this compound in chain length and micelle-forming capacity.

Physicochemical Properties

The table below summarizes key properties of this compound and its tetrafluoroborate analog:

Property This compound N,N,N-Trihexylhexan-1-aminium Tetrafluoroborate
Molecular Formula C26H55NO2 C24H52BF4N
Molecular Weight (g/mol) ~413.7 441.48
Melting Point Not reported 90–92°C
Anion Type Acetate (C2H3O2<sup>−</sup>) Tetrafluoroborate (BF4<sup>−</sup>)
Key Applications Ionic liquids, catalysis Electrochemical systems
Reference -

Broader Context of Acetate Salts

While the provided evidence lacks direct studies on this compound, other acetate-containing compounds highlight the anion's versatility:

  • Abiraterone acetate (): A prodrug with improved bioavailability due to acetate esterification, demonstrating the anion’s role in modulating drug release .
  • Metal acetates (): Zinc and copper acetates exhibit antifungal activity, though their mechanisms differ from quaternary ammonium salts .
  • Neuromedin N acetate (): A neuropeptide derivative where acetate enhances solubility and stability in biological systems .

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